molecular formula C12H19NO2S B4855409 N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide

N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide

Cat. No. B4855409
M. Wt: 241.35 g/mol
InChI Key: RADJVHXPDNQOFP-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide, commonly known as Dimesna, is a sulfhydryl-containing compound that has been widely used in the field of medicine and research. It is a water-soluble compound that has been found to be effective in the treatment of various diseases, including cancer, autoimmune disorders, and kidney diseases.

Scientific Research Applications

Synthesis and Biological Potential

A study focused on synthesizing various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, including compounds with structural similarities to N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide. These compounds were tested for their biological potential against Gram-negative & Gram-positive bacteria and for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Antibacterial and α-Glucosidase Inhibition Properties

Another study synthesized new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their in vitro antibacterial, antienzymatic, and hemolytic activities. These compounds showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Certain molecules exhibited good inhibition of α-glucosidase enzyme, a target for diabetes treatment (Abbasi et al., 2016).

Ethylated Sulfonamides with 1,4-Benzodioxane Moiety

A related study synthesized a series of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety. These compounds were characterized and screened against various enzymes and bacterial strains. They demonstrated good inhibition of lipoxygenase but moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, alongside notable antibacterial properties (Irshad et al., 2016).

Structural and Molecular Analysis

Research on compounds structurally similar to N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide focused on their molecular structure and spectral analysis. These studies provide insights into the molecular architecture and interactions, contributing to a better understanding of the properties of such compounds (Singh et al., 2012).

Potential as α(1)-Adrenoceptor Agonist/Antagonist

N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866, a compound with structural resemblance to N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide, was studied as a novel alpha(1)-adrenoceptor agent. This compound showed intrinsic activity at the alpha(1A)-adrenoceptor subtype and exhibited antagonism at the alpha(1B)- and alpha(1D)-adrenoceptor subtypes, indicating its potential for specific therapeutic applications (Buckner et al., 2002).

Biotransformation and Environmental Impact

A study on perfluorooctanesulfonamides, chemically related to N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide, examined their presence in the environment and potential health impacts. It provided insight into the biotransformation and accumulation of these compounds, which is relevant for understanding their environmental and toxicological profiles (Xie et al., 2009).

Chemical Reactivity and Catalysis

Research into the reactivity of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, related to N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide, explored their use in catalysis, particularly in transfer hydrogenation reactions. This highlights the potential application of these compounds in synthetic chemistry (Ruff et al., 2016).

properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-5-16(14,15)13-11(4)12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJVHXPDNQOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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